benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate
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Overview
Description
Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a complex organic compound with a unique structure that combines a pyrido[3,2-d]pyrimidine core with benzyl and methoxybenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Methoxybenzyl Groups: This can be achieved through alkylation reactions using benzyl halides and methoxybenzyl halides in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl [3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate
- Benzyl [3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate
Uniqueness
Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
923139-33-7 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.448 |
IUPAC Name |
benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3 |
InChI Key |
QDILNFOBTSKPPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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